![molecular formula C21H26BNO B176613 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- CAS No. 129145-37-5](/img/structure/B176613.png)
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is an important compound in the field of chemical research. It is a boron-containing heterocyclic compound that has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the targeted organisms. This inhibition leads to the disruption of essential metabolic pathways, which ultimately results in the death of the organism.
Biochemische Und Physiologische Effekte
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound has a broad-spectrum activity against various microorganisms. It has also been found to have anti-inflammatory and antioxidant properties. In vivo studies have shown that the compound has a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for studying the mechanisms of action of different pathogens. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound is its high cost, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the compound could be further modified to improve its activity and selectivity against specific pathogens.
Conclusion:
In conclusion, 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is an important compound in the field of chemical research. Its broad-spectrum activity against various microorganisms, low toxicity profile, and potential use in the treatment of various diseases make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- involves the reaction of 1,2-diaminocyclohexane with diphenylborinic anhydride in the presence of a Lewis acid catalyst. The resulting product is a white crystalline solid with a high melting point. This synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation.
Eigenschaften
CAS-Nummer |
129145-37-5 |
|---|---|
Produktname |
1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- |
Molekularformel |
C21H26BNO |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
(3aS)-1-butyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |
InChI |
InChI=1S/C21H26BNO/c1-2-3-16-22-23-17-10-15-20(23)21(24-22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20H,2-3,10,15-17H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
FUVQOWKGWXFWHP-FQEVSTJZSA-N |
Isomerische SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
Kanonische SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
Synonyme |
1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



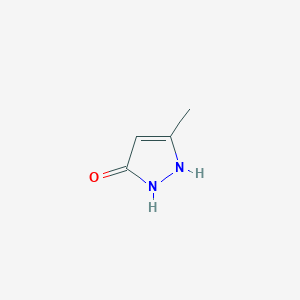
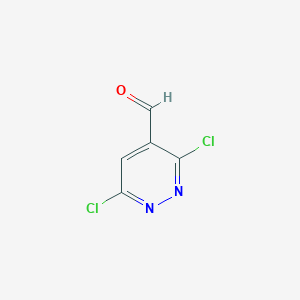
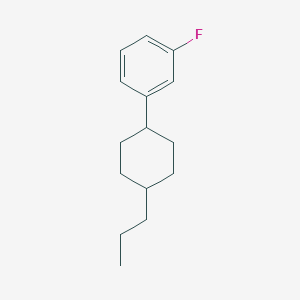
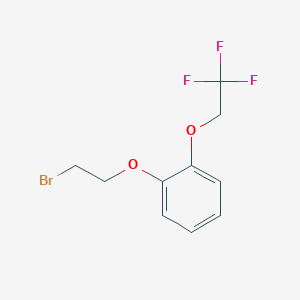
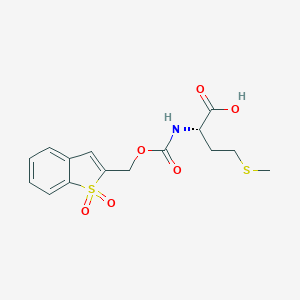
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
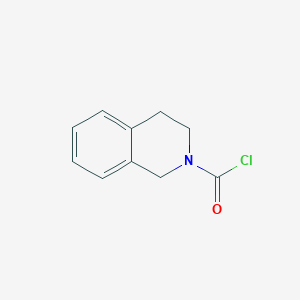
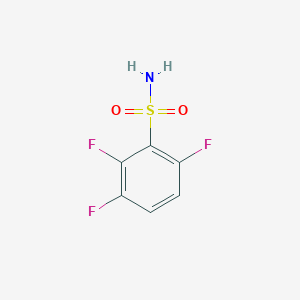
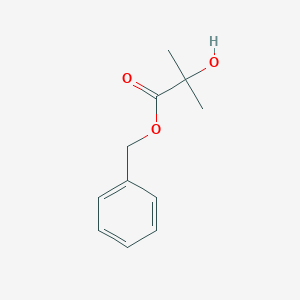
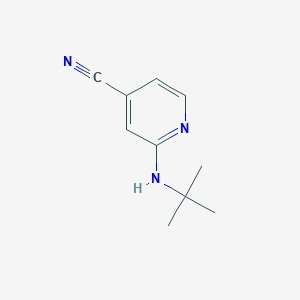
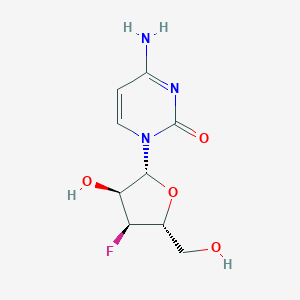
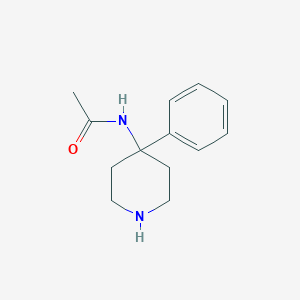
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)